(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,4-thiazepan-4-yl group, and a 5-bromofuran-2-yl group . These groups are common in many organic compounds and can contribute to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Transformations
Compounds with intricate structures, including methanone derivatives and halogenated aromatic units, are frequently synthesized to explore their chemical properties and potential applications in various fields. For instance, research into the synthesis and antioxidant properties of different methanone derivatives demonstrates a keen interest in their potential as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). These compounds were synthesized through reactions like bromination and demethylation, showing effective antioxidant power when compared to standard antioxidants. This suggests the broader chemical interest in synthesizing and studying the properties of complex organic compounds, including those similar to the one .
Antimicrobial and Analgesic Activities
Another area of significant interest is the investigation of novel organic compounds for antimicrobial and analgesic activities. For example, novel pyrazole carbaldehyde derivatives have been synthesized and tested for these properties, exhibiting pronounced antimicrobial and analgesic activity (Jayanna et al., 2013). These studies indicate a broader research theme focused on developing new compounds that could lead to potential therapeutic agents.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how synthetic compounds might interact with biological targets. Compounds similar in structure to the one you've inquired about are often subjects of such studies to predict their binding affinities to various enzymes or receptors, guiding potential applications in drug development (Jayanna et al., 2013).
Potential as Ligands in Metal Complexes
Complex organic molecules often serve as ligands in metal complexes, leading to materials with novel properties. For instance, benzoxazole-based ligands have been synthesized and used to form complexes with different metals, revealing versatile chemical transformations and potentially novel material properties (Iasco et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c18-16-4-3-13(23-16)17(20)19-6-5-15(24-8-7-19)11-1-2-12-14(9-11)22-10-21-12/h1-4,9,15H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSFXARLBUHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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